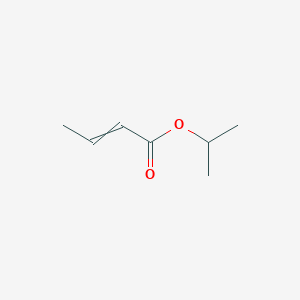![molecular formula C18H23N3 B102685 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine CAS No. 17010-64-9](/img/structure/B102685.png)
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine, commonly known as DEAB, is a chemical compound that has been widely used in scientific research. DEAB is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of ALDH in various biological processes.
Wirkmechanismus
DEAB inhibits the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes by binding to the active site of the enzyme and preventing the conversion of aldehydes to their corresponding acids. This leads to the accumulation of toxic aldehydes, which can induce cell death or inhibit cell growth.
Biochemische Und Physiologische Effekte
DEAB has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. DEAB has also been shown to inhibit the differentiation of stem cells into specific cell types by blocking the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes. In addition, DEAB has been shown to inhibit the metabolism of drugs that are substrates for 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
DEAB is a selective inhibitor of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes and has been used to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine in various biological processes. However, DEAB has limitations in that it may not be specific to a particular 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoform and may inhibit other enzymes that are structurally similar to 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine.
Zukünftige Richtungen
Future research on DEAB could focus on identifying its potential therapeutic applications in cancer treatment and stem cell therapy. Additionally, research could focus on developing more specific inhibitors of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes that can be used to study the role of specific 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine isoforms in biological processes. Finally, research could focus on identifying the downstream effects of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibition by DEAB and other 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine inhibitors.
Synthesemethoden
DEAB can be synthesized by the reaction of 3,4-Diethyl aniline with nitrosobenzene in the presence of a reducing agent such as sodium dithionite. The resulting compound is then treated with dimethyl sulfate to obtain DEAB.
Wissenschaftliche Forschungsanwendungen
DEAB has been extensively used in scientific research to study the role of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes in various biological processes such as stem cell differentiation, cancer cell growth, and drug metabolism. DEAB has been shown to inhibit the activity of 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine enzymes, which are involved in the detoxification of various endogenous and exogenous compounds.
Eigenschaften
CAS-Nummer |
17010-64-9 |
|---|---|
Produktname |
4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine |
Molekularformel |
C18H23N3 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
InChI-Schlüssel |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Kanonische SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
Andere CAS-Nummern |
17010-64-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




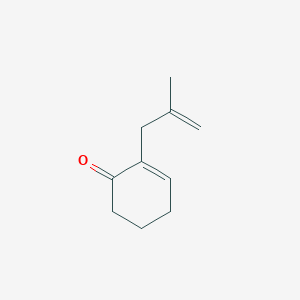
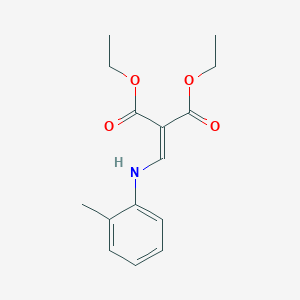
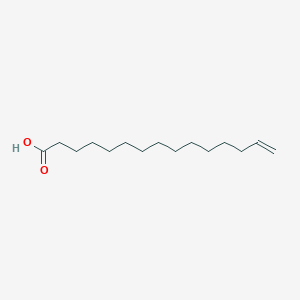
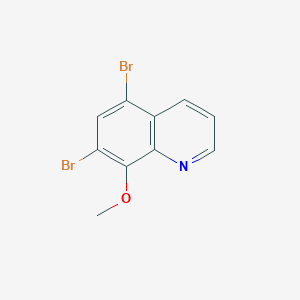
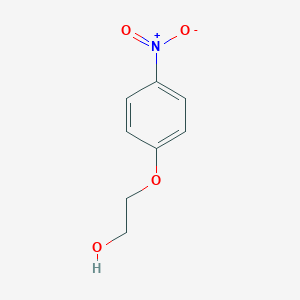
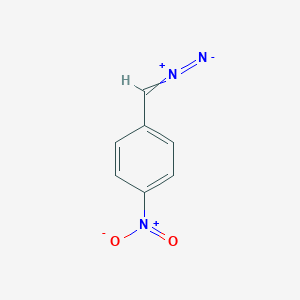
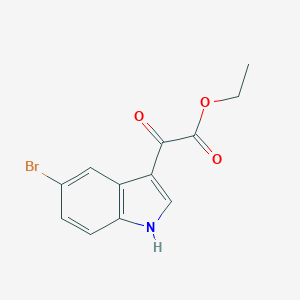
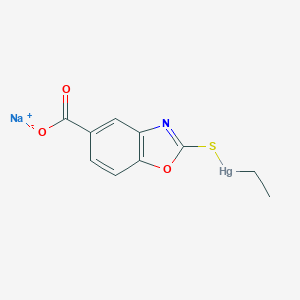
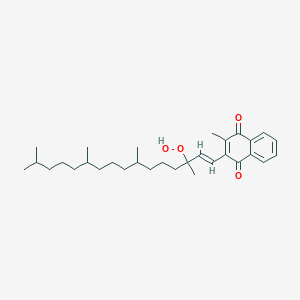
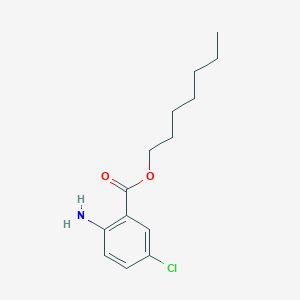
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)

